molecular formula C13H18BNO3 B8119093 [4-(1-Acetylpiperidin-4-yl)phenyl]boronic acid

[4-(1-Acetylpiperidin-4-yl)phenyl]boronic acid

Cat. No.: B8119093
M. Wt: 247.10 g/mol
InChI Key: SJSBXGQGTKTKBI-UHFFFAOYSA-N
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Description

[4-(1-Acetylpiperidin-4-yl)phenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a piperidine ring bearing an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Acetylpiperidin-4-yl)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[4-(1-Acetylpiperidin-4-yl)phenyl]boronic acid can undergo several types of chemical reactions, including:

    Oxidation: Conversion to the corresponding phenol using oxidizing agents.

    Reduction: Reduction of the boronic acid group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields the corresponding phenol .

Scientific Research Applications

Chemistry

In chemistry, [4-(1-Acetylpiperidin-4-yl)phenyl]boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The piperidine ring is a common motif in many pharmaceuticals, and the boronic acid group can interact with biological targets such as enzymes .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and sensors. Its ability to form stable complexes with diols makes it useful in the design of molecular recognition systems .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(1-acetylpiperidin-4-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO3/c1-10(16)15-8-6-12(7-9-15)11-2-4-13(5-3-11)14(17)18/h2-5,12,17-18H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSBXGQGTKTKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2CCN(CC2)C(=O)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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